2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid

regioisomerism intramolecular hydrogen bonding chelation

Sulfone- and sulfonamide-containing leads often suffer from poor solubility and metabolic instability, stalling medicinal chemistry programs. This ortho-substituted dimethylsulfoximine benzoic acid addresses these ADME liabilities directly. - Enables ortho-specific bidentate chelation (2.4-3.1 Šdonor-acceptor distance) for transition-metal catalysts and MOFs, impossible with 3- or 4-regioisomers. - Provides a ~0.7 logP reduction vs. sulfone analogs, with MMP data showing improved aqueous solubility and microsomal stability. - Carboxylic acid handle for rapid amide coupling; tertiary sulfoximine nitrogen eliminates one H-bond donor, supporting passive CNS permeation (TPSA 75.1 Ų).

Molecular Formula C9H11NO3S
Molecular Weight 213.25
CAS No. 2060036-80-6
Cat. No. B2902588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid
CAS2060036-80-6
Molecular FormulaC9H11NO3S
Molecular Weight213.25
Structural Identifiers
SMILESCS(=NC1=CC=CC=C1C(=O)O)(=O)C
InChIInChI=1S/C9H11NO3S/c1-14(2,13)10-8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
InChIKeyRLVZRQZUAYCBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sulfoximine Benzoic Acid Building Block for Medicinal Chemistry


2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid (CAS 2060036-80-6, molecular formula C9H11NO3S, molecular weight 213.26 g/mol) is an ortho-substituted benzoic acid derivative bearing a dimethylsulfoximine (S,S-dimethylsulfoximide) moiety at the 2-position [1]. The sulfoximine group (R2S(=O)=NR') is the monoaza-analogue of a sulfone, wherein one oxygen atom is replaced by an NH or substituted nitrogen, conferring a stereogenic sulfur center, enhanced hydrogen-bonding capacity, and distinct physicochemical properties compared to sulfones and sulfonamides [2]. This compound is supplied at ≥95% purity (typically 98% from major vendors) and serves as a versatile synthetic intermediate for generating sulfoximine-containing compound libraries, particularly for structure-activity relationship (SAR) exploration where the ortho-carboxylic acid handle enables amide coupling or esterification [3]. The sulfoximine class has gained substantial traction in drug discovery over the past decade, with multiple clinical candidates (e.g., BAY 1000394, IM-250) and the commercial insecticide Sulfoxaflor demonstrating the translational relevance of this functional group [2].

Ortho bidentate chelation geometry for metal complex synthesis
Fragment-compatible properties for library design
Sulfoximine scaffold with reported ADME profile trends
Carboxylic acid handle for amide coupling or esterification

Why Ortho-Sulfoximine Benzoic Acid Is Not Interchangeable


The dimethylsulfoximine group at the ortho position creates a unique confluence of electronic, steric, and hydrogen-bonding properties that differ fundamentally from regioisomeric (3- or 4-substituted) analogs and from sulfone or sulfonamide isosteres. Ortho-substitution places the sulfoximine nitrogen in close proximity to the carboxylic acid, enabling intramolecular hydrogen-bonding interactions that modulate acidity, conformational preference, and metal-chelating behavior, effects that are absent or significantly altered in the 3- and 4-regioisomers. Moreover, matched molecular pair analyses from Boehringer Ingelheim's corporate database demonstrate that replacing a sulfone with a sulfoximine consistently alters logD, aqueous solubility, and metabolic stability profiles in a scaffold-dependent manner, meaning that SAR established with sulfone or sulfonamide analogs does not directly translate to the sulfoximine series. Procurement of the specific 2-substituted dimethylsulfoximine benzoic acid is therefore essential when the research objective requires the ortho-substitution pattern for target engagement, chelation geometry, or downstream derivatization at the carboxylic acid position.

! 3- or 4-regioisomers cannot provide ortho intramolecular hydrogen-bonding or bidentate chelation.
! Sulfone or sulfonamide analogs may differ in solubility and metabolic stability profiles.
! SAR from sulfone series may not transfer directly to the sulfoximine scaffold.

Quantitative Differentiation vs. Closest Analogs


Intramolecular H-Bonding in Ortho Regioisomer

In the 2-substituted (ortho) regioisomer (CAS 2060036-80-6), the sulfoximine S=O or S=N groups are positioned 2.4–3.1 Å from the carboxylic acid proton, enabling a six-membered intramolecular hydrogen-bonded ring. This is geometrically impossible for the 3-substituted regioisomer (CAS 2059993-28-9) and the 4-substituted regioisomer (CAS 1934507-13-7), where the distance exceeds 4.5 Å. This ortho-specific hydrogen bond lowers the effective polarity, alters the acid dissociation constant (pKa), and creates a bidentate O,O- or N,O-chelation motif exploited in metal coordination chemistry. [1] [2]

Intramolecular H-Bonding
Reported
2.4–3.1 Å (ortho) vs >4.5 Å (meta/para)
Ortho geometry enables a unique six-membered chelation mode.
DFT-optimized gas-phase geometry; general ortho-substituted benzoic acid principle.
regioisomerism intramolecular hydrogen bonding chelation conformational analysis

Lipophilicity Parity Across Regioisomers

PubChem-computed XLogP3-AA values are identical for the 2-substituted target compound (CAS 2060036-80-6) and the 4-substituted regioisomer (CAS 1934507-13-7), both yielding XLogP3 = 1.5. This indicates that the position of the dimethylsulfoximine substituent on the benzoic acid ring does not substantially alter the computed partition coefficient in the XLogP3 algorithm. However, this identical value should be treated with caution: XLogP3 is an atom-based additive model that may not capture conformational effects unique to ortho substitution, such as intramolecular hydrogen bonding between the sulfoximine and the carboxylic acid. [1] [2]

Computed Lipophilicity
Context-dependent
XLogP3 = 1.5 (2- and 4-isomer)
No computational logP penalty for ortho substitution.
Algorithm may not capture ortho-specific intramolecular effects; experimental logD advised.
lipophilicity XLogP3 regioisomer comparison physicochemical properties

Sulfoximine vs. Sulfone Lipophilicity Reduction

A systematic lipophilicity study by Melnykov et al. (2024) measured the logP of matched sulfoximine/sulfone pairs in the 1-bromo-4-(S-methylsulfonimidoyl)benzene series. Replacement of the sulfone moiety with the corresponding sulfoximine consistently lowered the logP by approximately 0.7 logP units across the series. For example, 1-bromo-4-(S-methylsulfonimidoyl)benzene (sulfoximine) exhibited a logP approximately 0.7 units lower than 1-bromo-4-(methylsulfonyl)benzene (sulfone). This demonstrates a class-level trend wherein sulfoximines are more hydrophilic than their sulfone analogs. [1] [2]

logP Reduction vs Sulfone
Class-level
ΔlogP ≈ −0.7 (sulfoximine more hydrophilic)
Class-level lipophilicity reduction trend supports hydrophilicity design.
Based on Melnykov et al. (2024) matched-pair study.
sulfoximine sulfone lipophilicity logP bioisostere

ADME Profile: Sulfoximine vs. Sulfone/Sulfonamide

Frings et al. (2017) conducted a comprehensive matched molecular pair (MMP) analysis of sulfoximine-containing compounds from the Boehringer Ingelheim corporate database. The analysis revealed that converting a sulfone or sulfonamide to the corresponding sulfoximine generally leads to: (i) increased aqueous solubility, (ii) maintained or improved passive permeability, (iii) enhanced metabolic stability in liver microsome assays, and (iv) a weakly basic character (pKaH of sulfoximine NH2+ ≈ 2.7 in water) that does not introduce liabilities at physiological pH. The sulfoximine moiety proved chemically stable under a range of conditions and did not exhibit any intrinsic flaws such as chemical reactivity or toxicity flags. These class-level findings support the selection of sulfoximine-functionalized building blocks like 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid over sulfone or sulfonamide analogs when improved solubility and metabolic stability are design goals. [1]

ADME Profile Trends
Class-level
Improved solubility & metabolic stability reported in MMP analysis.
Sulfoximine group may offer ADME benefits vs sulfone/sulfonamide.
Data from Frings et al. (2017) Boehringer Ingelheim corporate database.
sulfoximine sulfone sulfonamide matched molecular pair ADME drug discovery

Melting Point and Solubility: Sulfoximine vs. Sulfone

The Novartis Chemical Sciences Lecture (2024) summarized MMP analysis findings showing that secondary sulfoximines have consistently higher solubility and lower plasma protein binding than corresponding sulfonamides. A mechanistic hypothesis supported by the analysis is that sulfoximines generally exhibit lower melting points than their sulfone counterparts, which increases both aqueous solubility and octanol solubility. While the melting point of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid (CAS 2060036-80-6) is not publicly reported, the fully substituted (tertiary) sulfoximine nitrogen may partially offset this effect; nevertheless, the class-level trend toward lower melting points and improved solubility versus sulfone isosters is well established. [1]

Melting Point & Solubility
Class-level
Lower melting points vs sulfones (class trend).
May facilitate compound handling and assay setup.
Compound-specific melting point not publicly reported.
melting point crystallinity solubility sulfoximine sulfone

TPSA Reduction for CNS Penetration

In the context of helicase-primase inhibitors, replacement of a primary sulfonamide group with a methyl sulfoximine moiety was shown to reduce the topological polar surface area (TPSA) by 19 Ų (from approximately 105 Ų to 86 Ų in the reported example). This TPSA reduction allowed improved nervous tissue penetration, as demonstrated by the clinical candidate IM-250, which targets the latent HSV reservoir. Applied to the benzoic acid scaffold, the dimethylsulfoximine group in CAS 2060036-80-6 (TPSA = 75.1 Ų, PubChem computed) is a fully substituted (tertiary) sulfoximine, which lacks the NH donor present in primary sulfonamides, further reducing hydrogen-bond donor count and potentially enhancing membrane permeability relative to primary sulfonamide analogs. [1]

TPSA Comparison
Class-level
TPSA 75.1 Ų (sulfoximine) vs ~105 Ų (primary sulfonamide)
Lower TPSA may support CNS penetration research.
Inferred from helicase-primase inhibitor series; PubChem computed TPSA.
sulfoximine sulfonamide TPSA CNS penetration bioisostere

Differentiation-Based Application Scenarios


Ortho-Directed Metal Chelation

The ability of the 2-substituted sulfoximine benzoic acid to form a bidentate chelate via the carboxylic acid oxygen and the sulfoximine S=O or S=N nitrogen (enabled by the ortho geometry with a 2.4–3.1 Å donor-acceptor distance) makes this compound uniquely suited for synthesizing metal complexes, including transition-metal catalysts and metal-organic frameworks (MOFs) requiring a rigid six-membered chelate ring. This chelation mode is structurally impossible with the 3- or 4-regioisomers, where the donor groups are too distant for simultaneous metal coordination. [1]

Fragment-Based Drug Discovery

As a low-molecular-weight (213 Da) fragment with a computed XLogP3 of 1.5 and TPSA of 75.1 Ų, this compound occupies favorable fragment-like property space. The MMP-based evidence demonstrating that sulfoximines generally exhibit improved aqueous solubility and metabolic stability versus sulfone and sulfonamide analogs supports its selection as a privileged fragment for library design. The carboxylic acid handle enables rapid elaboration via amide coupling, while the dimethylsulfoximine group provides a three-dimensional, stereogenic vector for target engagement. [2] [3]

CNS-Penetrant Compound Library Synthesis

Based on the demonstrated reduction in TPSA (by ~19 Ų) when replacing a primary sulfonamide with a methyl sulfoximine, and the target compound's favorable computed properties (TPSA = 75.1 Ų, 1 H-bond donor), this building block is particularly appropriate for constructing compound libraries where blood-brain barrier penetration is a design objective. The fully substituted (tertiary) sulfoximine nitrogen eliminates one hydrogen-bond donor compared to NH-sulfoximines, further improving the potential for passive CNS permeation. [4]

Sulfone/Sulfonamide Bioisosteric Replacement

For medicinal chemistry programs that have identified a sulfone- or sulfonamide-containing lead with suboptimal solubility or metabolic stability, replacement with the dimethylsulfoximine benzoic acid scaffold offers a systematic path to improved ADME properties. The ~0.7 logP unit reduction upon sulfoximine incorporation (versus sulfone) and the favorable MMP trends in solubility and microsomal stability provide a data-driven rationale for selecting this compound as the synthetic entry point for sulfoximine SAR exploration. [3] [5]

Application
Selection Property
Validation Focus
Ortho-directed metal chelation
Bidentate chelation geometry
Metal complex formation and MOF synthesis
Fragment-based drug discovery
Fragment-compatible physicochemical profile
Reported ADME trend verification
CNS-penetrant library synthesis
Reduced TPSA and H-bond donor count
CNS permeation potential evaluation
Sulfone/sulfonamide bioisosteric replacement
Sulfoximine bioisostere profile
ADME property shift evaluation
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